molecular formula C29H26N2O4S B3570956 N-(4-acetylphenyl)-2-{benzyl[(4-methylphenyl)sulfonyl]amino}benzamide

N-(4-acetylphenyl)-2-{benzyl[(4-methylphenyl)sulfonyl]amino}benzamide

Cat. No.: B3570956
M. Wt: 498.6 g/mol
InChI Key: AVBGSBCOHFPHOF-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-{benzyl[(4-methylphenyl)sulfonyl]amino}benzamide is an organic compound with a complex structure that includes acetyl, benzyl, and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-{benzyl[(4-methylphenyl)sulfonyl]amino}benzamide typically involves multiple steps:

    Formation of the Acetylphenyl Intermediate: The initial step involves the acetylation of 4-aminophenyl using acetic anhydride in the presence of a catalyst such as pyridine to form 4-acetylphenylamine.

    Benzylation: The next step is the benzylation of the intermediate. This can be achieved by reacting 4-acetylphenylamine with benzyl chloride in the presence of a base like sodium hydroxide.

    Sulfonylation: The final step involves the sulfonylation of the benzylated intermediate. This is done by reacting the compound with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are common.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Sulfides or amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-(4-acetylphenyl)-2-{benzyl[(4-methylphenyl)sulfonyl]amino}benzamide can be used as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological targets, which could be explored for therapeutic applications such as anti-inflammatory or anticancer agents.

Industry

In the materials science field, this compound could be used in the development of new polymers or as a precursor for specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which N-(4-acetylphenyl)-2-{benzyl[(4-methylphenyl)sulfonyl]amino}benzamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The acetyl and sulfonyl groups could play a role in binding to active sites or modulating the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetylphenyl)-2-{benzyl[(4-methylphenyl)sulfonyl]amino}benzamide: This compound is unique due to its specific combination of functional groups.

    N-(4-acetylphenyl)-2-{benzyl[(4-chlorophenyl)sulfonyl]amino}benzamide: Similar but with a chloro group instead of a methyl group, which could alter its reactivity and biological activity.

    N-(4-acetylphenyl)-2-{benzyl[(4-nitrophenyl)sulfonyl]amino}benzamide: The nitro group could significantly change the compound’s electronic properties and reactivity.

Uniqueness

The uniqueness of this compound lies in its specific functional groups, which provide a balance of stability and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[benzyl-(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N2O4S/c1-21-12-18-26(19-13-21)36(34,35)31(20-23-8-4-3-5-9-23)28-11-7-6-10-27(28)29(33)30-25-16-14-24(15-17-25)22(2)32/h3-19H,20H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBGSBCOHFPHOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)NC4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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